![molecular formula C14H21N3O4S B2355637 [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine CAS No. 200711-95-1](/img/structure/B2355637.png)

[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to MSA has been reported in the literature . For instance, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis

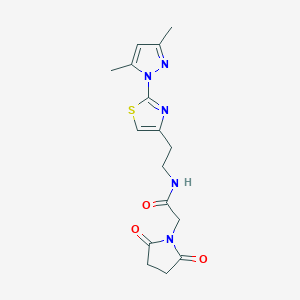

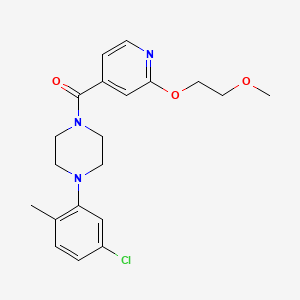

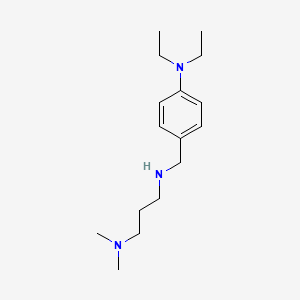

The molecular structure of MSA consists of two morpholine rings attached to a phenyl ring via a sulfonyl group. The molecular formula is C14H21N3O4S.Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Scientific Research Applications

Medicinal Chemistry: Kinase Inhibition

This compound has been studied for its potential as a kinase inhibitor, which is crucial in the treatment of diseases like cancer. The phenyl ring in the compound interacts with kinases, potentially improving potency and selectivity .

Antibacterial and Anticancer Agents

Morpholine derivatives, including this compound, have been synthesized and evaluated for their antibacterial and anticancer properties. These studies aim to discover new treatments that are more effective against resistant strains of bacteria and cancer cells .

Analytical Chemistry: Mass Spectrometry

In analytical chemistry, this compound could be used in mass spectrometry setups to improve the detection and analysis of various substances due to its potential to form stable complexes .

Organic Synthesis: Reaction Studies

The compound has been involved in studies related to organic synthesis reactions, such as those with arylsulfonyl azides, which are important for creating new chemical entities with potential therapeutic applications .

Nucleophilic Substitution Reactions

It has been used in nucleophilic substitution reactions, which are fundamental in medicinal chemistry for the synthesis of various pharmacologically active molecules .

Pharmacological Profile

Morpholine derivatives exhibit a broad spectrum of biological activities. They have been found significant due to their variety of pharmacological activities including analgesic, anti-inflammatory, anticancer, antidepressant, and more .

Oligonucleotide Synthesis

These compounds have applications in oligonucleotide synthesis, which is essential for genetic research and therapeutic development .

Natural Product Synthesis

Morpholine derivatives are also involved in the synthesis of natural products like alkaloids, which have medicinal properties and can lead to the discovery of new drugs .

Mechanism of Action

While the specific mechanism of action for MSA is not mentioned in the literature, sulfonamide derivatives are known to exhibit a wide range of biological activities . They can inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

properties

IUPAC Name |

4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBJROIOFCRLBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)

![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)

![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)